2-Ethenyl-pyrrolidine

Description

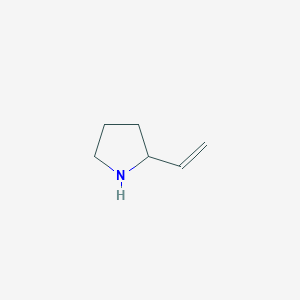

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVAUNOSRHPXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethenyl Pyrrolidine and Its Stereoisomers

Direct Synthetic Routes to the 2-Ethenyl-pyrrolidine Core

Direct methods for constructing the this compound scaffold often involve the cyclization of acyclic precursors already containing the necessary carbon framework. One notable approach is the palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides. nih.gov This method facilitates the formation of N-aryl-2-allylpyrrolidines with high diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. nih.gov The reaction proceeds effectively with a range of vinyl bromide coupling partners. nih.gov

Another direct approach involves the copper-catalyzed intermolecular carboamination of 1,3-dienes with potassium N-carbamoyl-β-aminoethyltrifluoroborates, which yields 2-vinylpyrrolidines. nih.gov Mechanistic studies suggest the involvement of carbon radical intermediates in this transformation. nih.gov Additionally, multicomponent reactions offer a one-pot synthesis of polysubstituted pyrrolidines. For instance, the reaction of anilines, dimethylacetylene dicarboxylate (DMAD), and formaldehyde (B43269) in water using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst can produce substituted pyrrolidine (B122466) derivatives. rasayanjournal.co.in

Asymmetric and Stereoselective Syntheses of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of paramount importance for their application in pharmaceuticals and as chiral catalysts. rsc.orgmdpi.com Various asymmetric strategies have been developed to control the stereochemistry at the C2 position and other stereocenters within the pyrrolidine ring.

Diastereoselective Approaches, including Nitrone Vinylations

Diastereoselective methods often rely on the influence of existing stereocenters in the starting material to direct the formation of new ones. A prominent example is the addition of organometallic reagents to chiral nitrones. The addition of vinylmagnesium chloride to a chiral cyclic nitrone derived from L-tartaric acid yields (2S,3S,4S)-1-hydroxy-2-ethenyl-3,4-bis(benzyloxy)pyrrolidine with a high diastereomeric ratio. researchgate.net This reaction is notable for being entropy-controlled. researchgate.net

Another powerful diastereosective approach is the addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines. rsc.orgrsc.org This method is efficient for preparing both enantiomers of 2-vinylpyrrolidines in high yields and with good diastereoselectivity. rsc.orgrsc.org The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the vinyl Grignard reagent. whiterose.ac.uk

The vinylation of nitrones serves as a key step in the synthesis of various pyrrolidine alkaloids. For instance, the syn-selective α-chelation-controlled addition of vinylmagnesium bromide in the presence of cerium(III) chloride to an isoxazolidine-4,5-diol intermediate is a crucial step in the total synthesis of (±)-codonopsinol B. beilstein-journals.org

Enantioselective Methodologies

Enantioselective syntheses aim to create a specific enantiomer of a chiral product from achiral or racemic starting materials, often through the use of a chiral catalyst or reagent. One such method is the catalytic enantioselective synthesis of chiral 2,2-disubstituted pyrrolidines, which involves an asymmetric allylic alkylation to establish the stereochemistry, followed by a stereoretentive ring contraction. nih.gov

Palladium-catalyzed reactions have also been instrumental in enantioselective syntheses. For example, the palladium-catalyzed 1,1-carboamination of β-amino alkenes with vinyl bromides has been used to prepare 2-vinylpyrrolidines. umich.edu Although the full extent of stereochemical control was not explored in all cases, the reaction demonstrated high diastereoselectivity in a representative example. umich.edu

Chiral Auxiliary and Catalyst-Mediated Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The Evans oxazolidinone auxiliary, for example, has been used to set stereocenters in an acyclic precursor prior to the cyclization to form a spirocyclic pyrrolidine. whiterose.ac.uk The N-tert-butanesulfinamide (Ellman auxiliary) is another widely used chiral auxiliary in the synthesis of pyrrolidines. whiterose.ac.uk

Catalyst-mediated syntheses employ chiral catalysts to induce enantioselectivity. Rhodium-catalyzed asymmetric hydroformylation and rhodium-catalyzed enantioselective C-H activation are examples of catalyst-mediated reactions that have been applied to the synthesis of chiral pyrrolidine-containing compounds. mdpi.com Furthermore, organocatalysts, such as those derived from proline, have been extensively developed to promote various enantioselective transformations leading to substituted pyrrolidines. mdpi.com For instance, a multicomponent reaction using an organocatalyst like (S)-α,α-diphenyl-2-pyrrolidinemethanol has been employed for the synthesis of pyrrolidine derivatives. tandfonline.comtandfonline.com

Below is an interactive table summarizing various catalyst-mediated approaches for the synthesis of this compound derivatives.

| Catalyst/Auxiliary | Reaction Type | Substrates | Product | Key Features |

| Palladium(0) / P(2-furyl)₃ | Carboamination | γ-N-arylamino alkenes, vinyl bromides | N-aryl-2-allylpyrrolidines | High diastereoselectivity for trans-2,3- and cis-2,5-isomers. nih.gov |

| Copper(II) 2-ethylhexanoate | Carboamination | 1,3-dienes, potassium N-carbamoyl-β-aminoethyltrifluoroborates | 2-Vinylpyrrolidines | Proceeds via radical intermediates. nih.gov |

| (R)-TRIP | Aza-Michael Cyclization | Racemic 'Clip-Cycle' substrates | Enantioenriched chiral pyrrolidines | Kinetic resolution approach. whiterose.ac.uk |

| N-tert-butanesulfinyl (Ellman auxiliary) | Grignard Addition | γ-chlorinated N-tert-butanesulfinyl imine, vinylmagnesium chloride | Enantiopure 2-vinylpyrrolidines | High diastereoselectivity and yield. rsc.orgrsc.org |

| (S)-α,α-diphenyl-2-pyrrolidinemethanol | Multicomponent Reaction | Aldehydes, amines, ethyl glyoxylate | Substituted pyrrolidines | Organocatalytic approach. tandfonline.comtandfonline.com |

Cycloaddition Strategies for Pyrrolidine Ring Formation with Ethenyl Moieties

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered rings like pyrrolidines. researchgate.net These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

[3+2] Cycloadditions (e.g., involving Azomethine Ylides or Nitrones)

Azomethine ylides are versatile 1,3-dipoles that react with alkenes to form pyrrolidines. researchgate.netmdpi.com These ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde. mdpi.com The reaction of an azomethine ylide with an electron-deficient alkene can afford highly substituted pyrrolidines. mdpi.com Silver acetate (B1210297) is often used as a catalyst in these cycloadditions. mdpi.com For instance, the Ag₂CO₃-catalyzed reaction of N-tert-butanesulfinylazadienes with azomethine ylides provides densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org

Nitrones are another class of 1,3-dipoles that undergo [3+2] cycloaddition with alkenes to yield isoxazolidines, which can then be converted to pyrrolidines. nih.gov The intramolecular [3+2] nitrone-olefin cycloaddition has been shown to be compatible with aqueous conditions and can be used to generate structurally complex polycyclic isoxazolidines. nih.gov These cycloadditions can be highly diastereoselective, as demonstrated in the synthesis of the tetracyclic core of nakadomarin A, which utilized a homo [3+2] dipolar cycloaddition between a nitrone and a cyclopropane. nih.gov

The following table details examples of [3+2] cycloaddition reactions for the synthesis of pyrrolidine derivatives.

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Key Features |

| Azomethine Ylide | Electron-deficient alkenes | Catalytic trifluoroacetic acid, continuous flow | Substituted pyrrolidines | Efficient for unstabilized azomethine ylides. mdpi.com |

| Azomethine Ylide | N-tert-Butanesulfinylazadienes | Ag₂CO₃ | Densely substituted pyrrolidines | High regio- and diastereoselectivity. acs.org |

| Nitrone | Olefins | Aqueous conditions | Polycyclic isoxazolidines | DNA-compatible reaction. nih.gov |

| Nitrone | Cyclopropane | - | Tetracyclic pyrrolidine core | Diastereoselective homo [3+2] cycloaddition. nih.gov |

Organometallic Reagent-Mediated Syntheses

The synthesis of this compound, also known as 2-vinylpyrrolidine, and its derivatives can be effectively achieved through methods mediated by organometallic reagents. These approaches offer valuable routes to these important heterocyclic structures, often with high degrees of control over stereochemistry.

One prominent method involves a copper-catalyzed intermolecular carboamination. This reaction utilizes potassium N-carbamoyl-β-aminoethyltrifluoroborates as the nitrogen source and couples them with 1,3-dienes to yield 2-vinylpyrrolidines. nih.govorganic-chemistry.org This process is advantageous as it assembles the pyrrolidine ring and installs the vinyl group in a single transformation, proceeding through what is believed to be a radical mechanism involving a copper(III) intermediate. nih.gov The reaction is applicable to various substituted 1,3-dienes and provides direct access to N-carbamoyl protected 2-vinylpyrrolidines. nih.gov

For the stereoselective synthesis of related structures, organometallic complexes can serve as powerful chiral auxiliaries. An exemplary strategy employs an η4-dienetricarbonyliron complex to synthesize 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org In this multi-step approach, a keto-aldehyde functionalized with the η4-dienetricarbonyliron unit undergoes a cascade double reductive amination with a primary amine. acs.org The bulky Fe(CO)3 group sterically directs the "hydride" attack to the face opposite the organometallic unit, thereby controlling the configuration of the newly formed stereocenter at the 2-position of the pyrrolidine ring. acs.org This method has been shown to be general for a range of primary amines, and the planar chirality of the diene complex dictates the stereochemical outcome. acs.org

More general strategies for creating 2-substituted pyrrolidines involve the addition of organometallic nucleophiles to cyclic N-acyliminium ions. researchgate.netthieme-connect.comresearchgate.net These electrophilic intermediates, typically generated in situ from precursors like α-hydroxy- or α-alkoxy-lactams, react readily with organometallic reagents such as Grignard reagents (e.g., vinylmagnesium bromide) or organolithium compounds. researchgate.netacs.org This approach allows for the direct introduction of a vinyl group at the C2 position. Similarly, thioiminium salts derived from thiolactams can react with reagents like lithium acetylides and Grignard reagents to furnish 2-substituted pyrrolidines. researchgate.net

Interactive Table: Organometallic Syntheses of this compound and Analogs

| Method | Organometallic Reagent/Catalyst | Key Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Copper-Catalyzed Carboamination nih.govorganic-chemistry.org | Copper Catalyst, Potassium N-carbamoyl-β-aminoethyltrifluoroborate | 1,3-Dienes | N-Carbamoyl-2-vinylpyrrolidines | Forms the ring and installs the vinyl group simultaneously. |

| Iron-Complex Directed Synthesis acs.org | η4-Dienetricarbonyliron Complex (as auxiliary), NaBH(OAc)3 | Keto-aldehyde complex, Primary amines | N-Substituted-2-dienyl-pyrrolidines | High diastereoselectivity controlled by the bulky iron complex. |

| Addition to N-Acyliminium Ions researchgate.netacs.org | Grignard Reagents, Organolithium Reagents | N-Acyliminium Ion Precursors (from lactams) | 2-Substituted Pyrrolidines | General method for introducing various substituents, including vinyl groups. |

| Asymmetric Lithiation-Substitution orgsyn.org | sec-Butyllithium / (-)-Sparteine | N-Boc-pyrrolidine | Enantio-enriched 2-substituted pyrrolidines | Creates a chiral organolithium intermediate for reaction with electrophiles. |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, the analysis reveals several key bond disconnections that lead to viable synthetic strategies.

The most intuitive disconnection is at the C2-C(vinyl) bond. This break suggests a synthetic strategy based on the addition of a vinyl nucleophile to a pyrrolidine-based electrophile, or the reverse.

Pathway A (Vinyl Nucleophile): This pathway considers a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, as the key nucleophile. The corresponding electrophile would be a cyclic N-acyliminium ion. This ion is retrosynthetically derived from an N-protected 2-hydroxypyrrolidine or a protected pyrrolidinone (lactam). This retrosynthetic logic directly corresponds to the forward syntheses involving the addition of organometallic reagents to N-acyliminium ion precursors. researchgate.netthieme-connect.com

A second major retrosynthetic approach involves breaking the pyrrolidine ring itself. This strategy relies on an intramolecular cyclization of a suitable acyclic precursor to form the heterocyclic ring.

Pathway B ([3+2] Annulation): This powerful strategy constructs the five-membered ring from a three-atom and a two-atom component. Retrosynthetically, this compound can be disconnected into a C-C-N three-atom fragment and a four-carbon diene unit (which provides two atoms for the ring). This analysis leads directly to the copper-catalyzed carboamination of a 1,3-diene with a β-aminoethyl equivalent, such as potassium N-carbamoyl-β-aminoethyltrifluoroborate. nih.govorganic-chemistry.org

Pathway C (Intramolecular Cyclization): This pathway involves disconnecting one of the C-N bonds of the ring. This leads to an acyclic amino-carbonyl or related precursor. For instance, a 6-aminohex-1-en-4-one could cyclize via intramolecular reductive amination to form this compound. This strategy is conceptually similar to the synthesis of 2-dienyl-pyrrolidines using an iron-complex, where an intramolecular double reductive amination of a keto-aldehyde is the key ring-forming step. acs.org Other cyclization strategies, such as intramolecular aza-Michael additions or ring-closing metathesis of an appropriate diene-amine, also fall under this general retrosynthetic scheme. whiterose.ac.ukmdpi.com

These distinct retrosynthetic pathways highlight the versatility of synthetic approaches to the this compound core, leveraging either the pre-formed pyrrolidine ring or constructing it from acyclic precursors through powerful organometallic and catalytic methods.

Chemical Reactivity and Transformations of 2 Ethenyl Pyrrolidine

Reactions at the Ethenyl Moiety

The pendant ethenyl group is susceptible to a variety of addition and oxidation reactions typical of an alkene.

The double bond of the ethenyl group can undergo oxidative cleavage. For instance, oxidation of N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine, a related structure, with an oxidizing agent like hydrogen peroxide or peracetic acid, can lead to the formation of an N-oxide derivative. google.com Subsequent pyrolysis of this N-oxide can yield 5-vinyl-2-pyrrolidinone. google.comgoogle.com This suggests that the vinyl group can be formed through an oxidation-elimination sequence. While direct oxidation of the 2-ethenyl-pyrrolidine double bond is not extensively detailed in the provided results, the chemistry of the analogous N-vinyl-2-pyrrolidone (NVP) indicates that the vinyl group is reactive. Commercial poly(vinyl pyrrolidone) (PVP) has been found to contain oxidized products like hydroperoxides, hydroxyl groups, and carbonyl groups, suggesting the susceptibility of the vinyl precursor to oxidation. doi.org Furthermore, molecular iodine has been used to mediate the oxidation of α-C-H bonds in substituted pyrrolidines to form cyclic N,O-acetals, which are masked iminium ions. sci-hub.st

The ethenyl group can be readily reduced to an ethyl group through hydrogenation. Catalytic hydrogenation is a common method for this transformation. For example, the hydrogenation of related pyrrolyl esters over rhodium on alumina (B75360) in hydrochloric acid solution, followed by hydrolysis, yields pyrrolidine-alkanoic acids, indicating the saturation of double bonds in the precursor. cdnsciencepub.com Similarly, asymmetric hydrogenation of related compounds using a ruthenium/bidentate phosphine (B1218219) complex is a known process. googleapis.com The reduction of the vinyl group is a key step in various synthetic pathways.

The ethenyl group is expected to undergo typical electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). While specific examples for this compound are not detailed, the general reactivity of alkenes suggests that reactions with reagents like Br₂ would lead to a dibromo-adduct, and reaction with HBr would result in the corresponding bromoethyl-pyrrolidine. The electrophilic halogenation of spirocyclic olefins containing an imidazolone (B8795221) fragment has been studied, with bromination reactions yielding trans-1,2-dihalogenation products. researchgate.net This supports the expected reactivity of the ethenyl double bond.

The ethenyl group of this compound can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions are a powerful tool for constructing pyrrolidine (B122466) rings and other heterocyclic systems. nih.govresearchgate.net While the provided search results focus more on the synthesis of the pyrrolidine ring itself via cycloaddition, the pendant vinyl group in 2-vinylpyrrolidine derivatives can act as a dienophile or dipolarophile. For example, a radical-mediated hydroalkylation of Boc-protected (S)-2-vinylpyrrolidine has been used as a key step in the synthesis of indolizidine alkaloids. sciengine.com Copper-catalyzed intermolecular carboamination of 1,3-dienes can produce 2-vinylpyrrolidines. nih.gov

Halogenation and Hydrohalogenation Reactions

Functionalization of the Pyrrolidine Heterocycle

The pyrrolidine ring, particularly the nitrogen atom, offers sites for further functionalization.

The secondary amine of the pyrrolidine ring is nucleophilic and can be readily functionalized through acylation and alkylation reactions.

N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using various acylating agents like acyl chlorides or anhydrides. This is a common strategy to introduce a range of functional groups or protecting groups. For example, N-acyl-2-pyrrolines can be synthesized, indicating the feasibility of N-acylation on the pyrrolidine ring. acs.org

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. This introduces alkyl substituents onto the pyrrolidine ring, modifying its properties. The synthesis of N-aryl-2-allyl pyrrolidines via palladium-catalyzed carboamination reactions demonstrates a method for N-functionalization. nih.gov Additionally, N-alkylation of anilines by alcohols using a nickel catalyst has been reported, showcasing a broader strategy for N-alkylation. researchgate.net

Table of Reaction Conditions for Related Transformations

| Transformation | Reagent(s) | Catalyst | Solvent | Temperature | Product Type | Reference(s) |

| Oxidation | Hydrogen Peroxide | - | Water/Alkanol | -5 to 50 °C | N-oxide | google.com |

| Pyrolysis of N-oxide | - | - | - | 140 to 185 °C | Vinyl-pyrrolidinone | google.comgoogle.com |

| Hydrogenation | Hydrogen | Rhodium on Alumina | HCl solution | Not specified | Saturated Ring | cdnsciencepub.com |

| Asymmetric Hydrogenation | Hydrogen | Ruthenium/Bidentate Phosphine Complex | Benzene, Toluene, etc. | Not specified | Chiral Saturated Ring | googleapis.com |

| Hydroalkylation | Ethyl iodoacetate, 4-tert-butylcatechol | Triethylborane | Not specified | Not specified | Hydroalkylated Pyrrolidine | sciengine.com |

| Carboamination | Potassium N-carbamoyl-β-aminoethyltrifluoroborates, Vinylarenes | Cu(1,10-phenanthroline)₂ | Not specified | Not specified | 2-Arylpyrrolidine | nih.gov |

| N-Alkylation | Alcohols | Azo-phenolate ligand-coordinated nickel | Not specified | Not specified | N-Alkyl anilines | researchgate.net |

Ring Carbon Functionalization, including C-H Activation

The functionalization of the pyrrolidine ring in this compound, particularly at the carbon atoms, is a key area of synthetic interest. C-H activation strategies offer a direct route to introduce new substituents without pre-functionalization.

Research has shown that metalloradical catalysis can achieve intramolecular C-H alkylation to form substituted pyrrolidines. For instance, a Cobalt(II)-based catalytic system has been developed for the enantioselective intramolecular radical alkylation of C(sp³)–H bonds. This method demonstrates high chemoselectivity, successfully producing 2-vinylpyrrolidine from a suitable acyclic precursor containing a vinyl group. nih.gov This highlights the potential for activating the C-H bonds within the pyrrolidine ring system, even in the presence of a reactive vinyl substituent. nih.gov

Furthermore, copper-catalyzed reactions provide a pathway for the synthesis of 2-vinylpyrrolidines from 1,3-dienes and potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.govacs.org Mechanistic studies involving radical clocks support the involvement of carbon radical intermediates in these transformations. nih.gov This suggests that radical-mediated processes are a viable route for functionalizing the pyrrolidine structure at the 2-position.

Palladium-catalyzed oxidative amination reactions have also been explored. These reactions can proceed via an anti-Markovnikov pathway, leading to the formation of N-heterocycles. acs.org While much of the work focuses on the formation of the ring itself, the principles of aminopalladation and subsequent functionalization are relevant to modifying the pyrrolidine core. acs.orgumich.edu

Ring-Opening and Rearrangement Reactions

The this compound scaffold is susceptible to various ring-opening and rearrangement reactions, often driven by the strategic placement of the vinyl group. These transformations can lead to the formation of larger, more complex heterocyclic structures.

A notable example is the aza-Cope rearrangement, a type of acs.orgacs.org-sigmatropic rearrangement. In one study, N-substituted 2-vinylpyrrolidine was shown to react with an acetylenic sulfone to form a zwitterionic intermediate. This intermediate then underwent an in situ aza-Cope rearrangement to yield a nine-membered, ring-expanded enamine product. whiterose.ac.ukwhiterose.ac.ukthieme-connect.com This demonstrates a powerful strategy for expanding the five-membered pyrrolidine ring into a medium-sized ring. whiterose.ac.ukthieme-connect.com The process can even be performed iteratively to create larger macrocycles. whiterose.ac.ukthieme-connect.com

The Belluš–Claisen rearrangement, another charge-accelerated acs.orgacs.org-sigmatropic rearrangement, has also been applied to 2-vinylpyrrolidine derivatives. A mechanochemical protocol, using ball milling, was developed for the reaction between acyl chlorides and tertiary allylamines. When applied to 2-vinylpyrrolidine and propionyl chloride, this method successfully produced a nine-membered lactam, showcasing a solvent-free approach to this ring-expansion reaction. nih.govresearchgate.net

The reactivity of the vinyl group itself can also lead to rearrangements. Gold(I)-catalyzed domino ring-opening/ring-closing hydroamination of methylenecyclopropanes with sulfonamides is a facile method for preparing pyrrolidine derivatives, indicating the types of complex transformations the vinyl group can facilitate. acs.orgacs.org

Polymerization Studies of this compound and Related Unsaturated Pyrrolidine Monomers

While research on the polymerization of this compound itself is limited in publicly available literature, extensive studies have been conducted on its structural isomer, N-vinylpyrrolidone (NVP). The principles from NVP polymerization provide a strong framework for understanding the potential polymerization behavior of this compound and other unsaturated pyrrolidine monomers.

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers. For NVP, initiators like azobisisobutyronitrile (AIBN) are used to generate radicals that initiate the polymerization cascade. diva-portal.org The process involves the opening of the vinyl group's double bond to form covalent bonds, creating a polymer backbone with pyrrolidone rings as side chains. google.com It is expected that this compound would undergo a similar radical polymerization process, with the vinyl group participating in the chain growth. However, the proximity of the nitrogen atom and the secondary amine functionality in this compound could influence the reaction kinetics and potentially lead to side reactions, such as chain transfer, which are not as prevalent with the tertiary amide of NVP.

To achieve polymers with well-defined molecular weights, low dispersity, and complex architectures, controlled/living polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent example of such a technique.

RAFT polymerization has been successfully applied to NVP, which is considered a "less activated monomer" (LAM). mdpi.comrsc.org This control is typically achieved using specific RAFT agents like xanthates and dithiocarbamates. acs.orgmdpi.com The process allows for the synthesis of block copolymers, star polymers, and other complex structures based on poly(N-vinylpyrrolidone) (PNVP). mdpi.com For instance, RAFT polymerization of NVP can be conducted in aqueous media at ambient temperatures or in organic solvents like 1,4-dioxane. acs.orgrsc.org Given these successes, it is highly plausible that RAFT polymerization could be adapted for this compound, likely requiring optimization of the RAFT agent and reaction conditions to accommodate the different electronic and steric environment of the monomer.

Below is a table summarizing conditions used in RAFT polymerization of the related monomer, N-vinylpyrrolidone.

| RAFT Agent Type | Initiator | Solvent | Temperature (°C) | Resulting Polymer |

| Trithiocarbonate | VA-501 | 1,4-Dioxane | 80 | Homotelechelic PNVP oligomers |

| Xanthate | tert-butyl hydroperoxide / ascorbic acid | Water | 25 | Well-defined PNVP |

| Dithionaphthalate | AIBN | Fluoroalcohol (HFIP) | Not specified | P(NVP)-b-P(Styrene) |

| Dithiocarbamate | AIBN | Not specified | Not specified | pNVP |

Data compiled from multiple research findings. acs.orgdiva-portal.orgrsc.orgrsc.org

Cationic and anionic polymerization methods are alternative strategies for creating polymers from vinyl monomers. However, their application to pyrrolidine-based monomers is challenging.

The polymerization of NVP, for example, does not proceed effectively via conventional cationic or anionic mechanisms. The nitrogen atom in the pyrrolidone ring can interfere with cationic initiators, and the amide group is not suitable for stabilizing an anionic propagating center. There is no significant literature available describing the successful cationic or anionic polymerization of this compound. The secondary amine in this compound would likely be protonated by cationic initiators, inhibiting polymerization. In an anionic approach, the acidic N-H proton would quench the anionic initiator or propagating chain. Therefore, these methods are generally not considered viable for the polymerization of this compound without significant modification or protection strategies. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 2-ethenylpyrrolidine, providing detailed information about its atomic connectivity and spatial arrangement.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N NMR)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen, carbon, and nitrogen nuclei within the molecule.

¹H NMR: The proton NMR spectrum of 2-ethenylpyrrolidine displays characteristic signals for both the pyrrolidine (B122466) ring and the ethenyl (vinyl) substituent. For the trifluoroacetate (B77799) salt of 2-vinylpyrrolidine in CDCl₃, the proton signals are observed as complex multiplets across various regions. arkat-usa.org The protons on the pyrrolidine ring typically appear as multiplets between approximately 1.78 and 3.65 ppm. arkat-usa.org The proton on the carbon bearing the vinyl group (C2) resonates further downfield, around 4.00-4.30 ppm. arkat-usa.org The vinyl group itself presents a distinct set of signals: a multiplet for the terminal CH₂ protons between 5.30-5.62 ppm and another for the internal CH proton between 5.72-6.14 ppm. arkat-usa.org In N-substituted derivatives, such as N-(4-Nitrophenyl)-2-vinylpyrrolidine-1-carboxamide, these shifts are further influenced by the substituent, with the vinyl protons appearing at approximately 5.12 ppm (d, J = 10.0 Hz), 5.35 ppm (d, J = 17.2 Hz), and 5.91 ppm (m). nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. For the trifluoroacetate salt of 2-vinylpyrrolidine, reported ¹³C NMR signals in CDCl₃ are approximately 23.5, 30.4, 45.2, and 62.6 ppm for the pyrrolidine ring and its substituent carbon, and 116.9 and 131.4 ppm for the vinyl group carbons. arkat-usa.org The specific assignments are often confirmed with the aid of DEPT experiments, which distinguish between CH, CH₂, and CH₃ groups. arkat-usa.org

¹⁵N NMR: While ¹H and ¹³C NMR are standard techniques, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atom in the pyrrolidine ring. However, specific ¹⁵N NMR data for 2-ethenylpyrrolidine is not extensively reported in readily available literature. The chemical shift of the nitrogen would be expected to be influenced by whether it is a secondary amine or substituted, as in various N-acyl or N-alkyl derivatives.

Table 1: ¹H and ¹³C NMR Data for 2-Vinylpyrrolidine Trifluoroacetate Salt in CDCl₃ arkat-usa.org

| Atom Type | Chemical Shift (ppm) |

|---|---|

| ¹H NMR | 1.78–2.48 (m, 4H, ring CH₂) |

| 3.25–3.65 (m, 2H, ring CH₂) | |

| 4.00–4.30 (m, 1H, ring CH) | |

| 5.30–5.62 (m, 1H, vinyl CH₂) | |

| 5.72–6.14 (m, 2H, vinyl CH and CH₂) | |

| ¹³C NMR | 23.5 (ring CH₂) |

| 30.4 (ring CH₂) | |

| 45.2 (ring CH₂) | |

| 62.6 (ring CH) | |

| 116.9 (vinyl CH₂) |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, TOCSY, NOESY)

To unambiguously assign the complex ¹H and ¹³C spectra and to determine the complete molecular structure, a suite of two-dimensional NMR experiments is employed. arkat-usa.orgwhiterose.ac.ukbham.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For 2-ethenylpyrrolidine, COSY spectra would show correlations between the protons on adjacent carbons in the pyrrolidine ring and between the protons within the vinyl group. arkat-usa.orgbham.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning each carbon signal to its attached proton(s), for instance, linking the vinyl proton signals to their corresponding vinyl carbon signals. arkat-usa.orgwhiterose.ac.ukbham.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. HMBC is instrumental in establishing the connectivity across the molecule, for example, by showing a correlation from the C2 proton of the pyrrolidine ring to the carbons of the vinyl group, confirming the attachment point. arkat-usa.orgwhiterose.ac.ukbham.ac.uk

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. In 2-ethenylpyrrolidine, it would show correlations among all the protons of the pyrrolidine ring, helping to trace the entire ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. arkat-usa.orgbham.ac.uk For cyclic structures like pyrrolidine, NOESY is essential for determining the relative orientation of substituents.

The use of these 2D NMR experiments is mentioned as necessary for the full assignment of resonances in studies involving 2-vinylpyrrolidine and its derivatives. arkat-usa.orgwhiterose.ac.uk

Advanced NMR Methodologies (e.g., Cryoprobe NMR, Quantitative NMR)

While standard NMR provides a wealth of information, advanced methodologies can offer enhanced sensitivity and quantitative insights.

Cryoprobe NMR: The use of a cryoprobe can significantly enhance the signal-to-noise ratio of NMR spectra. This is particularly beneficial when analyzing dilute samples or for detecting insensitive nuclei like ¹³C and ¹⁵N in natural abundance.

Quantitative NMR (qNMR): qNMR is used to determine the concentration or purity of a substance. By integrating the area of a specific NMR signal and comparing it to a certified internal standard, the exact amount of 2-ethenylpyrrolidine in a sample can be determined without the need for a compound-specific calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that results in the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. While specific EI-MS data for the parent 2-ethenylpyrrolidine is not detailed in the provided search results, mass spectra for related derivatives have been recorded under EI at 70 eV. arkat-usa.org For example, the EI mass spectrum of N,N-Diethyl-3-[(1-tert-butoxycarbonyl)pyrrolidin-2-yl]acrylamide, a related complex pyrrolidine, shows a fragment at m/z 241 corresponding to the loss of a tert-butyl group, which is a common fragmentation pathway for Boc-protected amines. arkat-usa.org

Tandem Mass Spectrometry (MS/MS, MSn) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information about a compound. In an MS/MS experiment, a precursor ion is selected, subjected to fragmentation through techniques like Collision-Induced Dissociation (CID), and the resulting product ions are then analyzed. This process provides detailed insights into the connectivity and fragmentation pathways of the molecule. Although specific MS/MS studies on 2-ethenylpyrrolidine were not found, this technique is widely applied to pyrrolidine-containing structures for detailed structural elucidation and in metabolic studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of 2-ethenyl-pyrrolidine derivatives, providing highly accurate mass measurements that confirm their elemental composition. This technique allows for the determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of precision, typically within a few parts per million (ppm).

In the study of various synthetic routes, HRMS has been used to verify the identity of key intermediates and final products. For instance, derivatives of 2-vinyl-pyrrolidine have been successfully characterized using HRMS, with the experimentally determined mass aligning closely with the theoretically calculated mass, thus confirming their elemental formulas. acs.orgmdpi.comwisconsin.edu This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The data below, gathered from various studies, illustrates the application of HRMS in confirming the structures of several this compound derivatives. acs.orgmdpi.comwisconsin.edu

| Compound Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| (E)-N,N-Diethyl-3-[(1-tert-butoxycarbonyl)pyrrolidin-2-yl]acrylamide | C₁₆H₂₉N₂O₃ | [M+H]⁺ | 297.2178 | 297.2172 | acs.org |

| N-benzyl-2-vinylpyrrolidine Derivative | C₁₃H₁₆N | [M+H]⁺ | 186.1283 | 186.1292 | acs.org |

| N-Sulfinyl 2-vinylpyrrolidine Derivative | C₁₄H₂₁BrNOS | [M+H]⁺ | 330.0527 | 330.0529 | wisconsin.edu |

| N-Butyl-4,4-diphenyl-2-vinylpyrrolidine-1-carboxamide Derivative | C₂₅H₂₄N₃O₃ | [M+H]⁺ | 414.1818 | 414.1827 | mdpi.com |

Elucidation of Fragmentation Pathways

Electron Ionization (EI) mass spectrometry, often coupled with HRMS, provides insight into the structural framework of molecules by analyzing their fragmentation patterns. When a molecule is ionized by electron impact, it forms a molecular ion which can then undergo a series of fragmentation reactions to produce smaller, characteristic ions. The analysis of these fragments helps in the structural elucidation of the parent compound.

For derivatives of this compound, mass spectral data reveals distinct fragmentation pathways that are often characteristic of the substituents on the pyrrolidine ring or the nitrogen atom. For example, in the mass spectrum of (E)-N,N-Diethyl-3-[(1-tert-butoxycarbonyl)pyrrolidin-2-yl]acrylamide, a prominent fragment is observed at m/z 241. acs.org This corresponds to the loss of a tert-butyl group ([M-56]⁺), a very common fragmentation for molecules containing a Boc-protecting group. Another significant peak at m/z 96 could correspond to the vinylpyrrolidine moiety itself after further fragmentation. acs.org

Another N-benzyl derivative showed a complex fragmentation pattern with major ions at m/z 312, 286, 217, and 195 from a molecular ion of m/z 412. acs.org The identification of these fragments can help piece together the molecule's structure and the relative stability of its constituent parts under ionization conditions. These pathways provide a structural fingerprint that complements other spectroscopic data.

Chiroptical Spectroscopy for Absolute Configuration Assignment

As this compound possesses a stereocenter at the C2 position, it can exist as two enantiomers, (R)- and (S)-2-ethenyl-pyrrolidine. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these enantiomers and their derivatives. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. mdpi.com The methodology typically involves comparing the experimental VCD spectrum with the theoretical spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT). sci-hub.sescispace.com

For chiral pyrrolidine derivatives, VCD has proven to be a reliable tool for unambiguous stereochemical assignment. sci-hub.sescispace.com Researchers calculate the theoretical VCD spectra for one enantiomer (e.g., the R configuration) and compare it with the experimental spectrum. A good match confirms the configuration of the experimental sample, while a mirror-image spectrum indicates the opposite (S) configuration. scispace.com This comparative analysis has been successfully applied to various complex pyrrolidine-containing molecules, including pharmacologically relevant compounds. sci-hub.sescispace.com

Electronic Circular Dichroism (ECD) Spectroscopy

Similar to VCD, the assignment of absolute configuration using ECD relies heavily on the comparison of experimental spectra with those generated from quantum chemical calculations. sci-hub.se This combined approach has been successfully used to ascertain the absolute configurations of chiral pyrrolidine-2,5-diones. sci-hub.se The analysis of Cotton effects (the characteristic peaks in an ECD spectrum) provides critical information for stereochemical elucidation. sci-hub.se In some cases, ECD can also provide insights into the secondary structure of polymers that incorporate chiral pyrrolidine units into their backbones. acs.org

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light, while Specific Optical Rotation (SOR) is the optical rotation measured at a single, specific wavelength, typically the sodium D-line (589 nm). hud.ac.uk SOR is a classical and widely used method for characterizing chiral compounds and assessing their enantiomeric purity. wisc.edu

The SOR value is a physical constant for a specific enantiomer under defined conditions (concentration, solvent, temperature). For example, a synthetic derivative of (S)-2-vinylpyrrolidine was reported to have a specific optical rotation of [α]²⁵D = −72.6° (c 1.14, in chloroform), confirming its enantiomeric identity. wisconsin.edu However, it is noted that discrepancies in reported optical rotation values can sometimes indicate issues such as partial racemization during synthesis or purification. rsc.org While SOR is a valuable benchmark, modern chiroptical methods like VCD and ECD, when combined with theoretical calculations, provide more detailed and unambiguous structural information. sci-hub.se

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. acs.org

Determination of Molecular Conformation and Stereochemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar. It adopts puckered conformations to minimize angular and torsional strain, a phenomenon often described as "pseudorotation". nih.gov The most common conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms). nih.govresearchgate.net The specific conformation of a this compound molecule and the spatial orientation of its substituents are determined through various spectroscopic and analytical methods.

The presence of a chiral center at the C2 position means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-ethenyl-pyrrolidine and (S)-2-ethenyl-pyrrolidine. nih.govlibretexts.org The stereochemistry is crucial, as different enantiomers can exhibit distinct biological activities and interactions with other chiral molecules. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides insights into the dihedral angles and through-space proximities of atoms, respectively, allowing for the determination of the ring's pucker and the relative orientation of the ethenyl group.

For unambiguous determination of the absolute configuration (R or S) and solid-state conformation, single-crystal X-ray diffraction is the definitive method. mdpi.com In studies of related substituted pyrrolidines, X-ray analysis has confirmed specific envelope or twist conformations. For instance, in one dispiro-pyrrolidine derivative, the central pyrrolidine ring was found to adopt an envelope conformation with the spiro carbon atom acting as the flap. nih.gov In other complex systems, both twist and envelope conformations have been observed within the same molecule for different pyrrolidine rings. researchgate.netresearchgate.net The stereochemistry at the C2 and C5 positions is often dependent on the synthetic route, particularly in methods like [3+2] cycloaddition reactions. nih.gov

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration. For this compound, the priority of the substituents on the chiral C2 carbon would be assigned based on atomic number: the ring nitrogen (N) is priority #1, the ethenyl group (-CH=CH₂) is #2, the ring methylene (B1212753) group (-CH₂-) at C3 is #3, and the hydrogen atom is #4. libretexts.org Tracing the path from priority 1 to 2 to 3 determines the configuration as R (clockwise) or S (counter-clockwise), provided the lowest priority group is oriented away from the viewer. libretexts.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org For pyrrolidine derivatives, these interactions are critical in stabilizing the crystal structure. researchgate.net The primary amine (N-H) group in this compound is a strong hydrogen-bond donor, while the nitrogen atom itself is a hydrogen-bond acceptor.

In the crystal structures of related pyrrolidine compounds, hydrogen bonding is a dominant feature. N-H···O and N-H···N hydrogen bonds are commonly observed, often forming dimers or chains that build up the larger three-dimensional structure. nih.gov For example, in the crystal of one derivative, molecules are linked into inversion dimers through pairs of N-H···O hydrogen bonds, creating a distinct R²₂(8) ring motif. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the analysis and purification of this compound, enabling its separation from reaction byproducts and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound and its derivatives. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent).

Reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a nonpolar stationary phase like C18-silica. mdpi.com The mobile phase is generally a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the hydrophobicity of the analytes. For basic compounds like pyrrolidines, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape by ensuring the analyte is in a consistent, protonated state. sielc.comsielc.com

Table 1: Example HPLC Conditions for Pyrrolidine-based Compounds This table presents typical conditions found in the literature for analyzing related pyrrolidine structures, which can be adapted for this compound.

| Parameter | Condition 1 mdpi.com | Condition 2 sielc.com |

|---|---|---|

| Column | ZORBAX SB-C18 (150 mm × 4.6 mm, 5.0 µm) | Newcrom R1 |

| Mobile Phase | Acetonitrile:Water (4:1 v/v) | Acetonitrile, Water, Phosphoric Acid |

| Flow Rate | 0.7 mL/min | Not Specified |

| Detection | UV, 238 nm | UV, MS-compatible |

| Analyte Type | Substituted Pyrrolidine-1-oxyls | N-Vinyl-2-pyrrolidone |

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To separate the (R) and (S) enantiomers of this compound, chiral HPLC is the method of choice. csfarmacie.czresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

The most common CSPs are based on polysaccharides like cellulose (B213188) or amylose, which are coated or immobilized on a silica (B1680970) support. csfarmacie.czsigmaaldrich.com Commercially available columns such as Chiralcel® and Chiralpak® series (e.g., OD-H, AD-H, IC) are widely used for this purpose. researchgate.netnih.govacs.org The separation mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.net

The choice of mobile phase is critical for achieving resolution. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. researchgate.netacs.org Small amounts of an amine additive, such as triethylamine (B128534) (TEA), may be added to the mobile phase to reduce peak tailing by blocking active sites on the silica support. researchgate.net The optimization of the mobile phase composition and column temperature is essential to achieve baseline separation of the enantiomers. researchgate.net

Table 2: Example Chiral HPLC Conditions for Separation of Pyrrolidine Enantiomers This table summarizes conditions from studies on related chiral pyrrolidine compounds, demonstrating common approaches for enantioseparation.

| Parameter | Condition 1 researchgate.net | Condition 2 nih.gov | Condition 3 acs.org |

|---|---|---|---|

| Analyte | 2-(aminomethyl)-1-ethylpyrrolidine derivative | Levetiracetam | Silyl-substituted pyrrolidine |

| Column | Chiralcel OD-H (250 x 4.6 mm) | Chiralpak AD-H | IC Column |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% TEA | hexane:isopropanol (90:10, v/v) | n-hexane:isopropanol (9:1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min |

| Temperature | 25 °C | Not Specified | Not Specified |

| Detection | UV, 254 nm | Not Specified | Not Specified |

| Resolution (Rs) | Baseline separation achieved | > 7 | Not Specified |

Computational Chemistry and Theoretical Investigations of 2 Ethenyl Pyrrolidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrrolidine (B122466) derivatives at the molecular level. beilstein-journals.orgresearchgate.net DFT calculations allow for the exploration of mechanistic aspects of reactions involving these compounds. beilstein-journals.org

Geometry Optimization and Conformational Analysis

The first step in many computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. arxiv.org For pyrrolidine derivatives, conformational analysis is crucial as the five-membered ring can adopt various puckered conformations, and the orientation of the ethenyl substituent can vary.

DFT methods, such as B3LYP with basis sets like 6-31+G(d,p), are commonly used to optimize the geometries of different conformers. soton.ac.uk Subsequent frequency calculations are performed to confirm that the optimized structures correspond to energy minima. mdpi.com The relative energies of these conformers, often corrected for zero-point vibrational energy (ZPVE), are then used to determine their populations at a given temperature using the Boltzmann distribution. soton.ac.uk For instance, in a study of a related pyrrolidine derivative, four distinct conformations were identified within a narrow energy window of 1-2 kcal/mol, highlighting the conformational flexibility of the pyrrolidine ring. soton.ac.uk

Table 1: Example of Relative Energies for Conformational Analysis This table is illustrative and based on typical findings in conformational analysis studies of similar compounds.

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31+G(d,p) | Population (%) at 298 K |

|---|---|---|

| A | 0.00 | 55.7 |

| B | 0.50 | 25.1 |

| C | 1.00 | 11.3 |

| D | 1.50 | 7.9 |

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 2-ethenyl-pyrrolidine and related compounds. rsc.orgrsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. rsc.orgresearchgate.net This information provides a detailed understanding of the reaction pathway and can explain observed product distributions.

For example, DFT has been used to study the Michael addition of nitromethane (B149229) to coumarin, a reaction that leads to the formation of a pyrrolidinedione derivative. rsc.orgrsc.org These studies have calculated the energy barriers for key steps, such as the initial carbon-carbon bond formation and subsequent cyclization. rsc.org In one such study, the energy barrier for the deprotonated nitromethane addition was found to be 21.7 kJ mol⁻¹, while the cyclization step had a very low barrier of 11.9 kJ mol⁻¹. rsc.org Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. sumitomo-chem.co.jp

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, VCD/ECD Spectra)

A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure and stereochemistry of a molecule. acs.orgd-nb.info

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govrsc.org Different functionals and basis sets can be employed, and the results are often improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.comacs.org The accuracy of these predictions can be high enough to distinguish between different isomers and conformers. d-nb.info

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectra: For chiral molecules like this compound, VCD and ECD spectroscopies are powerful techniques for determining the absolute configuration. researchgate.netencyclopedia.pub DFT calculations can simulate these spectra for a given enantiomer. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. researchgate.netrsc.org For example, time-dependent DFT (TD-DFT) is used to calculate ECD spectra. soton.ac.uk

Analysis of Electronic Structure (e.g., HOMO-LUMO Character, Charge Distribution)

DFT provides valuable information about the electronic structure of this compound. rasayanjournal.co.in Key aspects include the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the distribution of electron density.

The HOMO and LUMO, often referred to as frontier molecular orbitals, are crucial for understanding a molecule's reactivity. kg.ac.rs The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rasayanjournal.co.inmyu-group.co.jp For instance, a smaller HOMO-LUMO gap often suggests higher reactivity. rasayanjournal.co.in In a study of related compounds, the HOMO-LUMO gap was found to be a critical factor influencing their thermoelectric properties. nih.gov

The distribution of electron density and the molecular electrostatic potential (MEP) can identify the most reactive sites within the molecule. rasayanjournal.co.in NBO (Natural Bond Orbital) analysis can further elucidate charge transfer interactions within the molecule. researchgate.net

Molecular Dynamics Simulations (e.g., Conformational Flexibility and Solvent Interactions)

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of this compound. researchgate.netresearchgate.netnih.gov MD simulations model the movement of atoms over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as solvent molecules.

Classical MD simulations, using force fields like AMBER or GROMOS, can be used to study the conformational landscape of the molecule in solution. mdpi.com These simulations can reveal how the solvent influences the preferred conformations and the dynamics of conformational changes. For example, MD simulations have been used to study the interaction of poly(N-vinyl-2-pyrrolidone) with water and its adsorption on surfaces, highlighting the role of hydrogen bonding and solvent affinity. mdpi.com Such studies are crucial for understanding the behavior of this compound in biological systems or as part of larger molecular assemblies.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) offers a rigorous framework for analyzing the chemical bonding and structure of molecules based on the topology of the electron density. sciencesconf.orgacs.org One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader.

QTAIM analyzes the critical points of the electron density to define atoms, bonds, and their properties. researchgate.net This analysis can provide a quantitative description of the nature of chemical bonds (e.g., covalent vs. ionic character) and can be used to study the changes in bonding during a chemical reaction. rsc.org For this compound, QTAIM could be used to characterize the C-N and C=C bonds and to understand how their properties are affected by the molecular conformation and substituents. While specific QTAIM studies on this compound are not widely reported, the methodology has been applied to related pyrrolidone systems to analyze hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net

2 Ethenyl Pyrrolidine As a Key Chiral Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

Chiral 2-ethenylpyrrolidine, also known as 2-vinylpyrrolidine, serves as a pivotal starting material in the stereoselective synthesis of a variety of complex nitrogen-containing heterocyclic compounds. Its intrinsic chirality, combined with the reactivity of the vinyl group, makes it a versatile building block for constructing bicyclic and polycyclic frameworks that are central to many biologically active natural products. sciengine.comgwdg.de

One of the most significant applications of 2-ethenylpyrrolidine is in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids. sciengine.comacs.org These classes of compounds are widely distributed in nature and exhibit a broad spectrum of biological activities. gwdg.de A concise synthetic route to optically pure indolizidin-5-ones, key intermediates for numerous alkaloids, has been developed utilizing the radical-mediated hydroalkylation of N-Boc protected (S)-2-vinylpyrrolidine. sciengine.comsnf.ch This method allows for a key chain elongation step, which after deprotection and cyclization, yields the bicyclic lactam core. This core can then be further elaborated to access a variety of natural products, including indolizidine 167B, indolizidine 209D, and monomorine. sciengine.com

Another powerful strategy involves the aza-Claisen rearrangement of N-acyl-2-vinylpyrrolidines. koreascience.kr This rearrangement can be used to generate nine-membered ring lactams, known as azoninones, which are valuable intermediates for synthesizing functionalized indolizidines through transannular ring contractions. koreascience.kr

The vinyl group of 2-ethenylpyrrolidine also functions effectively as a dipolarophile in cycloaddition reactions. In a notable example, (S)-N-Boc-2-vinylpyrrolidine undergoes [3+2] cycloaddition with various nitrile oxides. nih.gov This reaction proceeds with high diastereoselectivity to furnish complex, enantiopure Δ2-isoxazoline derivatives, which are analogues of nicotinic acetylcholine (B1216132) receptor agonists like ABT-418. nih.gov Furthermore, the reaction of the 2-azaallyl anion with dienes like 1,3-butadiene (B125203) exclusively forms vinylpyrrolidines, demonstrating the utility of [3+2] cycloaddition pathways in building the pyrrolidine (B122466) ring itself. uni-muenchen.de

Modern synthetic methods also provide efficient access to the 2-ethenylpyrrolidine scaffold. A copper-catalyzed intermolecular carboamination allows for the synthesis of N-carbamoyl 2-vinylpyrrolidines from 1,3-dienes and potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.govorganic-chemistry.org This highlights the significance of accessing this key building block for further synthetic applications. nih.gov

Table 1: Synthesis of Complex Heterocycles from 2-Ethenylpyrrolidine Derivatives

| Starting Material | Reaction Type | Product Architecture | Target Molecules/Class | Reference |

|---|---|---|---|---|

| N-Boc-(S)-2-vinylpyrrolidine | Radical Hydroalkylation | Indolizidin-5-one | Indolizidine Alkaloids (e.g., 209D, 167B, Monomorine) | sciengine.com |

| N-Acyl-2-vinylpyrrolidine | Aza-Claisen Rearrangement | Azoninone (9-membered lactam) | Functionalized Indolizidines (e.g., Slaframine) | koreascience.kr |

| (S)-N-Boc-2-vinylpyrrolidine | [3+2] Dipolar Cycloaddition | Pyrrolidinyl-Δ2-isoxazoline | Analogues of nAChR Agonists (e.g., ABT-418) | nih.gov |

| 1,3-Dienes | Copper-Catalyzed Annulation | 2-Vinylpyrrolidine | General Pyrrolidine Synthesis | nih.govorganic-chemistry.org |

Application in Asymmetric Catalysis as a Ligand or Organocatalyst

The pyrrolidine scaffold is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric synthesis. acs.orgscienceopen.com The C2-symmetry often found in 2,5-disubstituted pyrrolidines provides a well-defined chiral environment for metal-catalyzed reactions. rsc.org While direct applications of 2-ethenylpyrrolidine itself as a ligand are not extensively documented, its structure, featuring a reactive vinyl handle, presents significant opportunities for the development of advanced catalytic systems.

The vinyl group is a versatile functional moiety that can be used to anchor the chiral pyrrolidine unit onto a larger structure, such as a polymer support or a metal nanocluster. This strategy has been demonstrated with the synthesis of chiral substituted poly-N-vinylpyrrolidinones, which are structurally related to 2-ethenylpyrrolidine. nih.gov These chiral polymers have been used to stabilize bimetallic nanoclusters (e.g., Pd/Au and Cu/Au), creating unique catalysts for asymmetric oxidation reactions of diols and C-H oxidation of cycloalkanes. nih.gov The chirality of the polymer backbone induces enantioselectivity in the catalytic process. nih.gov

Furthermore, the 2-ethenyl group can be chemically modified to introduce coordinating atoms, such as phosphorus or sulfur, thereby creating novel chiral ligands. The transformation of the vinyl group into a phosphine-containing side chain would yield P,N-ligands, which are highly effective in a range of transition-metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylations. acs.org

In a different catalytic approach, 1-aryl-2-vinylpyrrolidines have been used as reactants in ruthenium-catalyzed, pyridyl-directed C-H allylation of arenes. researchgate.net In this transformation, the pyrrolidine nitrogen and the vinyl group both play a crucial role in the catalytic cycle, leading to ortho-C-H allylation products. researchgate.net

The development of proline-type organocatalysts has revolutionized asymmetric synthesis, and there is a continuous drive to create more sophisticated catalysts. nih.govuni-giessen.de The 2-ethenylpyrrolidine framework offers a starting point for designing novel bifunctional organocatalysts where the vinyl group can be functionalized to introduce hydrogen-bond donors or other activating groups to work in concert with the pyrrolidine nitrogen.

Table 2: Catalytic Applications Involving the 2-Ethenylpyrrolidine Scaffold

| Catalyst System / Reagent | Role of Pyrrolidine Derivative | Catalytic Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Poly-N-vinylpyrrolidinone-stabilized Nanoclusters | Chiral polymer backbone | Asymmetric oxidation of diols and alkanes | Vinyl group enables polymerization to create a chiral catalytic environment | nih.gov |

| 1-Aryl-2-vinylpyrrolidines | Reactant and directing group | Ruthenium-catalyzed C-H allylation | Vinyl group participates directly in the C-C bond formation | researchgate.net |

| Pyrrolidine-based Phosphines (conceptual) | Chiral P,N-Ligand | Asymmetric Allylic Alkylation | Vinyl group serves as a synthetic handle for introducing a phosphine (B1218219) moiety | acs.org |

Development of Novel Chiral Reagents and Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can typically be recovered. wikipedia.org 2-Ethenylpyrrolidine is a valuable precursor for the development of such novel chiral reagents and auxiliaries, primarily due to the synthetic versatility of its vinyl group.

The development of efficient methods to synthesize chiral 2-vinylpyrrolidines is itself an important area of research, as these compounds are key building blocks. An efficient, diastereoselective synthesis of 2-vinylpyrrolidines has been achieved through the intramolecular palladium-catalyzed cyclization of amino allylic carbonates. semanticscholar.org In this approach, a chiral protecting group on the nitrogen atom, such as one derived from (R)-1-phenylethanamine, acts as a chiral auxiliary to control the stereochemistry of the cyclization, affording the desired chiral 2-vinylpyrrolidine derivatives with good diastereoselectivity. semanticscholar.org

Once formed, the chiral 2-ethenylpyrrolidine can be transformed into more elaborate chiral structures. As mentioned previously, cycloaddition reactions with (S)-N-Boc-2-vinylpyrrolidine lead to the creation of novel, enantiopure diastereomeric Δ2-isoxazoline derivatives. nih.gov These products are not end-points but can be considered new chiral reagents for further synthetic exploration or as potential pharmacophores.

The vinyl group can undergo a wide array of transformations, allowing for the introduction of diverse functionalities. For example, a modified Julia olefination of α-amino esters, such as N-Boc-proline derivatives, provides a reliable route to N-protected (S)-2-vinylpyrrolidine, preventing epimerization that can be problematic in other methods. nih.gov The resulting optically pure 2-vinylpyrrolidine is a versatile chiral building block. The conversion of this building block via radical-mediated hydroalkylation into bicyclic lactams creates a new, more complex chiral scaffold that directs subsequent alkylation steps with complete stereocontrol. sciengine.com

Table 3: Development of Chiral Reagents and Auxiliaries from 2-Ethenylpyrrolidine

| Precursor / Method | Transformation | Novel Reagent / Auxiliary | Application / Significance | Reference |

|---|---|---|---|---|

| Amino allylic carbonates with a chiral protecting group | Pd-catalyzed diastereoselective cyclization | Chiral N-protected-2-vinylpyrrolidines | Provides access to key chiral building blocks for further synthesis | semanticscholar.org |

| (S)-N-Boc-2-vinylpyrrolidine | [3+2] Dipolar Cycloaddition with nitrile oxides | Pyrrolidinyl-Δ2-isoxazoline derivatives | Creation of new, complex chiral molecules with potential biological activity | nih.gov |

| N-Boc-proline derivatives | Modified Julia Olefination | (S)-N-Boc-2-vinylpyrrolidine | Provides an epimerization-free route to a versatile chiral building block | nih.gov |

| (S)-N-Boc-2-vinylpyrrolidine | Radical Hydroalkylation & Cyclization | Chiral Indolizidin-5-one | A complex chiral intermediate that directs further stereoselective transformations | sciengine.com |

Q & A

Q. What are the standard synthetic routes for 2-Ethenyl-pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. A common approach involves reacting pyrrolidine derivatives with vinyl halides under palladium catalysis (e.g., Heck coupling) or using Grignard reagents for alkylation. Key considerations include:

- Catalyst selection : Palladium(II) acetate or copper complexes improve regioselectivity in vinylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres to prevent oxidation .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetic efficiency and side-product formation .

Q. Table 1: Representative Synthetic Conditions

| Starting Material | Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrolidine-2-carboxamide | Vinyl bromide, Pd(OAc)₂ | DMF | 72 | |

| 2-Chloromethylpyrrolidine | Grignard reagent (vinyl-MgBr) | THF | 65 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies vinyl protons (δ 5.0–6.5 ppm) and pyrrolidine ring protons (δ 1.5–3.0 ppm). Discrepancies in coupling constants may arise from conformational flexibility; variable-temperature NMR can resolve dynamic effects .

- FT-IR : C=C stretching (1640–1680 cm⁻¹) confirms the ethenyl group. Overlaps with pyrrolidine ring vibrations require deconvolution software for accurate assignment .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of halogenated byproducts (common in synthetic routes using vinyl halides) .

Q. What safety protocols are essential when handling this compound in lab settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory. The compound’s volatility necessitates fume hood use to prevent inhalation .

- Waste Management : Halogenated byproducts (e.g., from vinyl bromide reactions) require segregation and disposal via licensed hazardous waste services .

- Emergency Response : In case of skin contact, rinse with 0.1 M HCl (to neutralize basic residues) followed by water .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in metal-coordination complexes. For example, Cu(II) complexes of this compound show enhanced catalytic activity in oxidation reactions when the ethenyl group stabilizes electron-deficient intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. Polar solvents (e.g., water) may induce ring puckering, altering binding affinity in enzyme inhibition studies .

Q. How do structural modifications (e.g., N-substitution) affect the biochemical activity of this compound?

Methodological Answer:

Q. What strategies address contradictions in kinetic data for this compound-mediated reactions?

Methodological Answer:

- Error Source Analysis :

- Catalyst deactivation : Trace oxygen or moisture in solvents can oxidize palladium catalysts. Use gloveboxes for reagent preparation .

- Nonlinear Arrhenius plots : Indicate competing reaction pathways. Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps .

- Resolution Workflow :

- Replicate experiments under strictly anhydrous/anaerobic conditions.

- Apply multivariate regression to deconvolute contributions from parallel pathways .

Q. How can this compound be integrated into supramolecular systems, and what characterization challenges arise?

Methodological Answer:

- Host-Guest Chemistry : Use the ethenyl group as a π-donor in cucurbituril or cyclodextrin complexes. Challenges include:

- Competitive binding : Water molecules in aqueous systems may occupy host cavities. Mitigate by using hydrophobic solvents (e.g., chloroform) .

- Characterization : X-ray crystallography is ideal but requires high-quality single crystals. Alternative: SAXS (small-angle X-ray scattering) for solution-phase studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.